molecular formula C13H17NO B1471283 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol CAS No. 1785224-16-9

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol

Cat. No.: B1471283
CAS No.: 1785224-16-9
M. Wt: 203.28 g/mol
InChI Key: OCCKVIZJXUVOOS-UHFFFAOYSA-N
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Description

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a 2,3-dihydro-1H-isoindole moiety, a scaffold recognized in the development of various biologically active molecules and natural products . The isoindoline core represents the reduced form of the isoindole heterocycle, a benzopyrrole ring system that is the regioisomer of indole . This scaffold is found in a range of synthetic and natural compounds, from dyes to pharmaceutical agents . The specific research applications of this compound are derived from its molecular framework. The 2,3-dihydro-1H-isoindole (isoindoline) group is a privileged structure in drug discovery, and its presence, fused to a cyclobutanol-substituted unit, makes it a valuable building block for constructing more complex molecular architectures. It is primarily suited for use as an intermediate in organic synthesis, particularly in the exploration of novel pharmacophores. Researchers may employ it in the development of compounds for biochemical screening, in structure-activity relationship (SAR) studies, or as a precursor for generating chemical libraries. Its structure suggests potential for use in materials science, for instance, in the synthesis of specialized ligands or functional polymers. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted in accordance with all applicable local, state, and federal regulations and using appropriate safety controls, including personal protective equipment.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(6-3-7-13)10-14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,15H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKVIZJXUVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol is an indole derivative with significant potential in various biological applications. This compound, characterized by its unique structural features, has been studied for its interactions with multiple biological targets, leading to diverse therapeutic effects.

  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 2165395-33-3

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and enzymes. The indole nucleus plays a crucial role in these interactions, facilitating a range of biochemical reactions that can influence cellular pathways.

Key Mechanisms:

  • Receptor Binding : The compound exhibits high affinity for several receptors involved in neurotransmission and cellular signaling.
  • Enzyme Modulation : It influences the activity of specific enzymes, impacting metabolic processes within cells.
  • Biochemical Pathways : The compound has been associated with modulation of pathways related to inflammation, cancer progression, and neuroprotection.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Activity TypeDescription
Antiviral Inhibits viral replication through interference with viral enzyme activity.
Anticancer Induces apoptosis in cancer cells by modulating cell signaling pathways.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Exhibits activity against various bacterial strains.
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models of breast cancer. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was shown to enhance the expression of neuroprotective genes while reducing markers of inflammation.
  • Antimicrobial Properties : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Data Limitations : Detailed physicochemical properties (e.g., melting point, logP) and biological activity profiles for the target compound are absent in the provided evidence. Further experimental studies are needed to explore its reactivity and applications.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol typically involves:

  • Construction or functionalization of the isoindoline ring system.
  • Formation of the cyclobutanol ring or its introduction as a substituent.
  • Coupling of the isoindoline moiety with the cyclobutanol fragment via an appropriate linker, often a methylene bridge.

Preparation of the Isoindoline Core

The 2,3-dihydro-1H-isoindole (isoindoline) nucleus can be synthesized through reductive amination or cyclization approaches:

  • Reductive amination of phthalimide derivatives with alkyl halides or aldehydes in the presence of bases such as sodium or potassium carbonate, or lithium salts, is a common method to introduce substituents at the 2-position of the isoindoline ring.

  • Alternatively, isoindoline derivatives can be accessed via catalytic cyclization reactions involving nickel or other transition metals, although specific details for this exact isoindoline derivative are limited in the literature.

Cyclobutanol Ring Formation

The cyclobutan-1-ol moiety is a four-membered ring alcohol, which can be prepared by:

  • [2 + 2] Photocycloaddition reactions : This method involves the photochemical cycloaddition of alkenes or olefins to form cyclobutane rings. Copper(I)-catalyzed [2 + 2] photocycloadditions have been extensively studied and provide stereoselective access to cyclobutane-containing compounds.

  • Reduction of cyclobutanone derivatives : Cyclobutanones can be reduced to cyclobutanols using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This approach allows for the preparation of cyclobutan-1-ol with defined stereochemistry.

Coupling of Isoindoline and Cyclobutanol Units

The key step in synthesizing this compound is linking the isoindoline nitrogen or carbon at position 2 with the cyclobutanol moiety via a methylene bridge.

  • This can be achieved by alkylation reactions using alkyl halides (iodides or bromides) bearing the cyclobutanol group or its protected precursor. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the isoindoline nitrogen and facilitate nucleophilic substitution.

  • Alternatively, reductive amination can be employed where the isoindoline nitrogen reacts with cyclobutanone derivatives, followed by reduction to form the methylene-linked cyclobutanol.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1 Phthalimide derivative + alkyl halide + base (K2CO3) Formation of 2-substituted isoindoline via nucleophilic substitution Moderate to high yield
2 Cyclobutanone + LiAlH4 Reduction of cyclobutanone to cyclobutanol intermediate High yield, stereoselective
3 Isoindoline + cyclobutanol alkyl halide + base Alkylation to form methylene bridge linking isoindoline and cyclobutanol Moderate yield, requires purification
4 Purification by chromatography (silica gel or reverse-phase) Isolation of pure this compound High purity achieved

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Advantages Limitations
Isoindoline synthesis Reductive amination or nucleophilic substitution Phthalimide derivatives, alkyl halides, bases (K2CO3) Room temperature to mild heating Straightforward, good yields Requires careful control of substitution
Cyclobutanol formation Reduction of cyclobutanones Cyclobutanone, LiAlH4 or NaBH4 Low temperature to room temp High stereoselectivity Sensitive reagents, moisture sensitive
Coupling (methylene bridge) Alkylation with alkyl halides Isoindoline, cyclobutanol alkyl halide, base Polar aprotic solvents, ambient temp Efficient linkage formation Possible side reactions, purification needed
Cyclobutane ring construction [2 + 2] Photocycloaddition (general) Alkenes, Cu(I) catalyst, UV light λ=254 nm irradiation Stereoselective cyclobutane formation Requires specialized equipment

Q & A

Q. What are the common synthetic strategies for synthesizing 1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: A typical route involves coupling cyclobutanone derivatives with functionalized isoindole precursors. For example, analogous compounds (e.g., 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol) are synthesized via base-catalyzed aldol condensation between aldehydes and cyclobutanone, using sodium hydride or potassium tert-butoxide under inert atmospheres to minimize oxidation . Reaction temperature (0–25°C) and solvent polarity significantly impact stereoselectivity and yield. Catalysts like p-toluenesulfonic acid (p-TSA) have been used for similar cyclization reactions to enhance efficiency .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Compare chemical shifts (e.g., cyclobutanol -OH proton at δ 1.5–2.5 ppm) with PubChem data for analogous cyclobutanols .
  • X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally related cyclobutane derivatives .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and rule out side products.
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer:

  • Antimicrobial activity : Perform broth microdilution assays to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, referencing protocols from studies on chlorothiophene-cyclobutanol hybrids .
  • Anticancer screening : Use MTT assays on cell lines (e.g., MCF-7, HeLa) to calculate IC50 values and identify mechanisms like apoptosis induction or ROS generation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral applications?

Methodological Answer:

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to control stereochemistry.
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Kinetic resolution : Optimize reaction kinetics by adjusting temperature and solvent (e.g., tetrahydrofuran vs. dichloromethane) to favor one enantiomer .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize assays : Replicate experiments under controlled conditions (e.g., identical cell culture media, inoculum size, and incubation times).
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the isoindole ring) on activity using data from structurally related compounds .
  • Meta-analysis : Pool datasets from PubChem and ECHA entries to identify trends in bioactivity across analogs .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), oxidative (H2O2), and photolytic (UV light) conditions, then quantify degradation via LC-MS .
  • Plasma stability : Incubate with human plasma at 37°C and monitor half-life using HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors, referencing crystallographic data from related indole-cyclobutanol complexes .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in derivatization reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
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1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol

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